Anthranoyllycoctonine Anthranoyllycoctonine Anthranoyllycoctonine is a diterpenoid.
Anthranoyllycoctonine is a natural product found in Delphinium omeiense, Delphinium vestitum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22413-78-1
VCID: VC20742507
InChI: InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Molecular Formula: C32H46N2O8
Molecular Weight: 586.7 g/mol

Anthranoyllycoctonine

CAS No.: 22413-78-1

VCID: VC20742507

Molecular Formula: C32H46N2O8

Molecular Weight: 586.7 g/mol

* For research use only. Not for human or veterinary use.

Anthranoyllycoctonine - 22413-78-1

Description

Anthranoyllycoctonine is a natural alkaloid belonging to the class of norditerpenoid compounds, primarily found in the leaves of various species of the Delphinium genus, particularly Delphinium ajacis. This compound has garnered attention due to its structural characteristics and potential pharmacological activities.

Biological Activity and Toxicity

Research indicates that anthranoyllycoctonine exhibits significant toxicity, particularly in livestock such as cattle. The toxicokinetics of this compound have been studied extensively, revealing that its effects can be severe, especially when exposure occurs through ingestion of contaminated forage.

Toxicokinetics

A study on the toxicokinetics of norditerpenoid alkaloids, including anthranoyllycoctonine, reported the following findings:

  • Time to Peak Toxicity: Clinical symptoms were most severe approximately 18 hours post-exposure.

  • Mortality Rates: Varying mortality rates were observed in animal models following administration of alkaloid extracts.

The following table summarizes key toxicokinetic parameters observed in studies:

ParameterValue
Cmax (ng/mL)Varies by alkaloid type
AUC (ng·h/mL)Significant differences noted
Distribution Half-LifeVaries among alkaloids

Pharmacological Implications

Anthranoyllycoctonine's structure suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs). Studies indicate that this compound has a binding affinity that is intermediate between more toxic alkaloids like methyllycaconitine and less toxic variants such as lycoctonine.

CAS No. 22413-78-1
Product Name Anthranoyllycoctonine
Molecular Formula C32H46N2O8
Molecular Weight 586.7 g/mol
IUPAC Name [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-aminobenzoate
Standard InChI InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3/t18-,19-,21+,22+,23-,24+,25-,26+,28+,29+,30-,31-,32-/m1/s1
Standard InChIKey NNDHDYDFEDRMGH-OMEOZJNFSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
SMILES CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Synonyms 1α,6β,13α,16β-Tetramethoxy, 7,8-dihydroxy, 4β-antranoyloxy- N ethylaconitane
Reference - Pelletier S., Mody N. Joshi S. Shramm L.. In: /Alkaloids: Chemical and biological perspectives/. Ed. Pelletier S. John Villey N.Y., 1984, v. 2, p. 280- Dzhakhangirov F., Salimov B.T., Bessonova I., Sultankhodzhaev M., /Search and study of curare-like drugs among diterpene alkaloids/. Chim. Prirod. Soedin. (1995), No 6, p. 841-847
PubChem Compound 156594365
Last Modified Apr 15 2024

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